Wy 49051
CAS No.:
VCID: VC0007197
Molecular Formula: C28H33N5O3
Molecular Weight: 487.6 g/mol
* For research use only. Not for human or veterinary use.

Description |
Wy 49051 is a potent, orally active antagonist of the histamine H1 receptor. It is known for its high efficacy in inhibiting histamine-induced responses, making it a significant compound in pharmacological research related to allergic reactions and other histamine-mediated conditions. Pharmacological ActivityWy 49051 is primarily recognized for its action as an H1 receptor antagonist. It exhibits a high affinity for the H1 receptor with an IC50 of 44 nM, indicating its potency in blocking histamine-induced effects . Additionally, it has a high affinity for the α1 receptor with an IC50 of 8 nM . In Vitro Studies
In Vivo Studies
Availability and StorageWy 49051 is available in various quantities, ranging from 1 mg to 200 mg, with prices varying accordingly. It is also available in a 1 mL solution at 10 mM concentration in DMSO . For storage, the powder should be kept at -20°C for up to three years, while solutions should be stored at -80°C for up to one year . Research ImplicationsWy 49051's potent H1 receptor antagonism makes it a valuable tool in studying allergic responses and other conditions mediated by histamine. Its long duration of action and high potency suggest potential applications in therapeutic settings where sustained antihistaminic activity is desired. Data Table: Wy 49051 Specifications
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Product Name | Wy 49051 | ||||||||||||||||||
Molecular Formula | C28H33N5O3 | ||||||||||||||||||
Molecular Weight | 487.6 g/mol | ||||||||||||||||||
IUPAC Name | 7-[3-(4-benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione | ||||||||||||||||||
Standard InChI | InChI=1S/C28H33N5O3/c1-30-26-24(27(34)31(2)28(30)35)33(20-29-26)17-9-16-32-18-14-23(15-19-32)36-25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,20,23,25H,9,14-19H2,1-2H3 | ||||||||||||||||||
Standard InChIKey | YNDYDETWRDHMLW-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5 | ||||||||||||||||||
Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5 | ||||||||||||||||||
Reference | [1]. Abou-Gharbia M, et al. New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. J Med Chem. 1995 Sep 29;38(20):4026-32. | ||||||||||||||||||
PubChem Compound | 6918138 | ||||||||||||||||||
Last Modified | Feb 18 2024 |
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